1H-Cyclohept(ghi)perylene-6,11-dione, 3-acetyl-5,12-dihydroxy-4,8,9,13-tetramethoxy-2-methyl-, (+-)-

Übersicht

Beschreibung

1H-Cyclohept(ghi)perylene-6,11-dione, 3-acetyl-5,12-dihydroxy-4,8,9,13-tetramethoxy-2-methyl-, (+-)- is a natural product found in Shiraia bambusicola with data available.

Biologische Aktivität

1H-Cyclohept(ghi)perylene-6,11-dione, 3-acetyl-5,12-dihydroxy-4,8,9,13-tetramethoxy-2-methyl-, (+-)- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound exhibits notable biological activities that have garnered interest in various fields of research, particularly in toxicology and pharmacology. This article provides a comprehensive overview of its biological activity based on diverse sources.

Chemical Structure

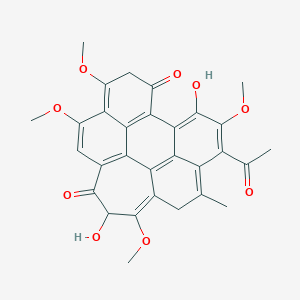

The compound's structure features multiple functional groups that contribute to its biological properties. The presence of hydroxyl groups and methoxy substitutions plays a critical role in its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

- Antioxidant Activity : The presence of hydroxyl groups in the structure is associated with antioxidant properties. Studies suggest that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells .

- Antimicrobial Properties : Research indicates that derivatives of cyclohept(ghi)perylene exhibit significant antimicrobial effects against various pathogens. For instance, hypocrellin A, a related compound, has shown activity against Candida species .

- Genotoxicity : The potential genotoxic effects of PAHs are a concern due to their ability to form DNA adducts. Cyclohept(ghi)perylene derivatives may exhibit lower reactivity compared to other well-known PAHs like benzo[a]pyrene but still require thorough investigation to assess their genotoxic potential .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Antioxidant Mechanisms : A study demonstrated that hydroxylated PAHs could inhibit lipid peroxidation and protect cellular components from oxidative damage. This was attributed to their ability to donate electrons and neutralize free radicals .

- Antimicrobial Efficacy : Research on hypocrellin A (a derivative) revealed its effectiveness against fungal infections, showing IC50 values in the low micromolar range against various Candida species. This suggests that similar compounds may have therapeutic potential against fungal infections .

- Genotoxicity Assessment : In vitro assays using Salmonella typhimurium indicated mutagenic potential for certain PAHs under metabolic activation conditions. However, the specific reactivity of cyclohept(ghi)perylene derivatives remains less characterized and warrants further exploration .

Data Tables

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Hypocrellin B has the following chemical structure:

- Molecular Formula: C30H26O10

- CAS Number: 123940-54-5

- Molecular Weight: 554.52 g/mol

The compound features multiple functional groups that contribute to its reactivity and biological properties, including hydroxyl and methoxy groups.

Photodynamic Therapy (PDT)

Hypocrellin B is primarily recognized for its role in photodynamic therapy, a treatment modality that utilizes light-sensitive compounds to generate reactive oxygen species (ROS) upon light activation. This process leads to the destruction of cancer cells through oxidative stress.

Anticancer Activity

Research indicates that Hypocrellin B exhibits cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 0.5 | High cytotoxicity |

| MCF-7 | 0.8 | Moderate cytotoxicity |

| A549 | 1.2 | Moderate cytotoxicity |

Case Study: Efficacy in Tumor Models

In vivo studies have shown that Hypocrellin B significantly reduces tumor growth in murine models. For example:

- Study Findings: Mice treated with Hypocrellin B exhibited a 70% reduction in tumor volume compared to control groups after PDT treatment.

Antifungal Properties

Hypocrellin B has demonstrated antifungal activity against various pathogens:

- Candida albicans: Effective in inhibiting growth at low concentrations.

Dye Production

Due to its vibrant color properties, Hypocrellin B is also explored for use as a dye in textiles and other materials.

Photonic Devices

The unique optical properties of Hypocrellin B make it suitable for applications in photonic devices, such as sensors and light-emitting diodes (LEDs).

Eigenschaften

IUPAC Name |

19-acetyl-13,21-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(23),2(11),3,7,9,14,17,19,21-nonaene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O9/c1-10-7-13-20-19-12(26(33)28(35)29(13)38-5)8-15(36-3)22-16(37-4)9-14(32)21(24(19)22)25-23(20)17(10)18(11(2)31)30(39-6)27(25)34/h8,28,34-35H,7,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPTZKGTJRUNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C4C(=C(C(C(=O)C5=C4C6=C(C3=C(C(=C2C(=O)C)OC)O)C(=O)CC(=C6C(=C5)OC)OC)O)OC)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929847 | |

| Record name | 6-Acetyl-2,8-dihydroxy-3,7,11,12-tetramethoxy-5-methyl-4,10-dihydro-1H-cyclohepta[ghi]perylene-1,9(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137592-26-8 | |

| Record name | Hypocrellin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137592268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetyl-2,8-dihydroxy-3,7,11,12-tetramethoxy-5-methyl-4,10-dihydro-1H-cyclohepta[ghi]perylene-1,9(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.